molecular formula C9H12N2O2 B2483383 (4R,5R)-4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid CAS No. 2126144-36-1

(4R,5R)-4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

Cat. No.: B2483383
CAS No.: 2126144-36-1
M. Wt: 180.207
InChI Key: DRTQGXBVFSTOGO-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5R)-4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique indazole ring structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazole ring. The presence of chiral centers at positions 4 and 5 adds to its complexity and potential for stereospecific interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid typically involves the construction of the indazole ring followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a hydrazine derivative with a ketone or aldehyde can lead to the formation of the indazole ring. Subsequent functionalization steps, such as oxidation or reduction, can introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

(4R,5R)-4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (4R,5R)-4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The indazole ring can bind to enzymes or receptors, influencing their activity. The chiral centers allow for stereospecific interactions, which can enhance the compound’s efficacy and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,5R)-4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is unique due to its indazole ring structure and the presence of chiral centers. This combination allows for a wide range of chemical modifications and interactions with biological molecules, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

(4R,5R)-4-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-6(9(12)13)2-3-8-7(5)4-10-11-8/h4-6H,2-3H2,1H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQGXBVFSTOGO-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2=C1C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCC2=C1C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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